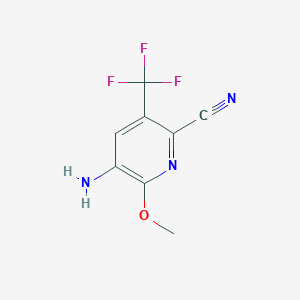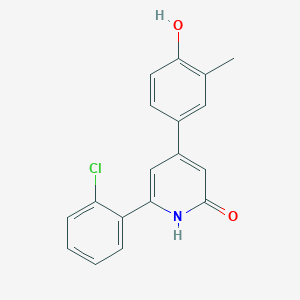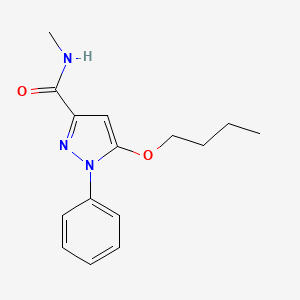![molecular formula C13H27N3 B13937597 4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)
4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring bonded to a piperazine ring, which is further substituted with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- typically involves the reaction of cyclohexanone with piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product. The process may be optimized by adjusting parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- Cyclohexanamine, 4-(1-methylethyl)-, trans-
- Cyclohexanamine, 4-(1-methylethyl)-, cis-
Uniqueness
Cyclohexanamine, 4-[4-(1-methylethyl)-1-piperazinyl]- is unique due to the presence of both a cyclohexane ring and a piperazine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C13H27N3 |
|---|---|
分子量 |
225.37 g/mol |
IUPAC 名称 |
4-(4-propan-2-ylpiperazin-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N3/c1-11(2)15-7-9-16(10-8-15)13-5-3-12(14)4-6-13/h11-13H,3-10,14H2,1-2H3 |
InChI 键 |
AJDBJBOCTVMDRM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)C2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)




![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)


![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)
